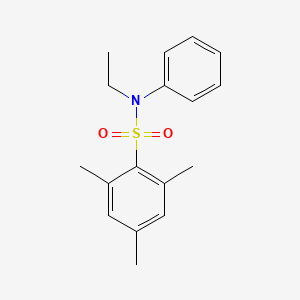

N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide

Description

N-Ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide (PubChem CID: 779750) is a sulfonamide derivative characterized by a 2,4,6-trimethyl-substituted benzene ring and an N-ethyl-N-phenylamine group attached to the sulfonyl moiety. Its molecular formula is C₁₈H₂₃NO₂S, with a calculated molecular weight of 307.44 g/mol. The compound’s structure, as confirmed by its SMILES notation (CCN(C1=CC=CC=C1C)S(=O)(=O)C2=C(C=C(C=C2C)C)C), highlights the steric and electronic effects imparted by the methyl groups on the benzene ring and the ethyl-phenyl substitution on the nitrogen . Sulfonamides are widely studied for their biological activities, including antimicrobial and enzyme-inhibitory properties, with substituents critically modulating their behavior .

Properties

IUPAC Name |

N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-5-18(16-9-7-6-8-10-16)21(19,20)17-14(3)11-13(2)12-15(17)4/h6-12H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVLJMUQOPZFHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with N-ethyl-N-phenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: On an industrial scale, the production of N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The compound's structural characteristics suggest it may serve as a lead compound for developing new antimicrobial and anticancer agents. The sulfonamide group is known for its ability to mimic para-aminobenzoic acid (PABA), a substrate critical for bacterial folate synthesis. This mimicry allows it to inhibit dihydropteroate synthase, an enzyme essential for bacterial growth, thereby exhibiting potential antibacterial properties. Additionally, compounds with similar structural motifs have been reported to possess anticancer activities due to their interactions with various molecular targets involved in cell proliferation and survival.

Case Study: Quinazolinone Moiety

Research indicates that the quinazolinone structure present in related compounds often exhibits significant biological activity. For instance, studies have shown that derivatives containing this moiety can effectively inhibit tumor growth in various cancer models. The interaction of these compounds with Bcl-2/Bcl-xL proteins is particularly noteworthy as they play critical roles in regulating apoptosis in cancer cells .

Agricultural Applications

Herbicidal Activity

N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide has been investigated for its herbicidal properties. Sulfonamides are known to interfere with the synthesis of certain amino acids in plants, potentially leading to the development of herbicides that target specific weed species without affecting crop plants. This specificity is crucial for sustainable agricultural practices.

Materials Science

Polymer Chemistry

In materials science, sulfonamide compounds like N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide are explored for their potential use as additives in polymer formulations. Their ability to enhance thermal stability and mechanical properties makes them suitable candidates for improving the performance of various polymers used in industrial applications .

Mechanism of Action

The mechanism of action of N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Analogous Sulfonamides

Structural and Substituent Differences

The target compound’s structural uniqueness lies in its 2,4,6-trimethylbenzene core and N-ethyl-N-phenyl substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Physicochemical and Binding Properties

- Electron-Donating vs. Withdrawing Groups :

The trimethyl groups in the target compound increase lipophilicity, favoring hydrophobic interactions, whereas nitro groups in EDNS and its analogs promote electron-deficient aromatic systems, enabling charge-transfer complexation with amines like bupivacaine (BPC) . For example, EDNS exhibits significant chemical shift changes (Δδ up to 0.30 ppm) when complexed with 2,6-dimethylaniline (DMA), while the target compound’s methyl groups may prioritize steric interactions over π-π stacking . - Steric Effects :

The 2-methylphenyl substituent on nitrogen (as seen in a closely related analog, CID 779750) introduces steric hindrance, which could reduce binding affinity to flat aromatic receptors compared to smaller N-substituents like ethyl .

Key Research Findings

- Complexation Behavior : EDNS forms stronger π-π complexes with DMA (Δδ = 0.30 ppm for H5) than benzamide analogs, attributed to the sulfonamide group’s electron-withdrawing nature . The target compound’s methyl groups likely diminish such interactions.

- Crystallographic Data : Methoxy-substituted sulfonamides (e.g., N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide) exhibit distinct crystal packing due to hydrogen bonding from the methoxy group, unlike the target compound’s methyl-dominated hydrophobic packing .

Q & A

Q. What are the primary methods for determining the crystal structure of N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide?

The crystal structure can be resolved using X-ray crystallography with refinement via programs like SHELXL, which is widely employed for small-molecule analysis . Key steps include data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts, followed by iterative refinement of positional and displacement parameters. Validation tools within SHELX suite ensure structural accuracy, particularly for sulfonamide torsional angles and steric interactions caused by ethyl and trimethyl groups .

Q. How can NMR spectroscopy confirm the identity of this sulfonamide derivative?

Utilize and -NMR to verify substituent positions:

- The ethyl group’s methyl protons appear as a triplet (~1.2 ppm) coupled to adjacent CH.

- Aromatic protons from the trimethylphenyl ring show distinct splitting due to steric hindrance from methyl groups .

- Cross-peaks in 2D experiments (e.g., HSQC, HMBC) confirm connectivity between sulfonamide sulfur and adjacent aromatic carbons .

Q. What synthetic routes are commonly used to prepare N-ethyl-2,4,6-trimethyl-N-phenylbenzenesulfonamide?

A two-step approach is typical:

- Step 1 : Sulfonation of 2,4,6-trimethylbenzenesulfonyl chloride with N-ethylaniline in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

Advanced Research Questions

Q. How can conflicting crystallographic data for sulfonamide derivatives be resolved?

Discrepancies in bond lengths or angles (e.g., S–N vs. S–C distances) may arise from disorder or twinning. Strategies include:

Q. What strategies optimize the regioselectivity of N-alkylation in sulfonamide synthesis?

To favor N-ethyl over O-alkylation:

- Employ bulky bases (e.g., DBU) in aprotic solvents (DMF, THF) to deprotonate the sulfonamide nitrogen selectively .

- Monitor reaction progress via LC-MS to detect intermediates and adjust stoichiometry dynamically .

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) under biphasic conditions to enhance reaction efficiency .

Q. How do steric effects from trimethyl and ethyl groups influence biological activity?

Molecular docking studies reveal:

- The ethyl group enhances lipophilicity, improving membrane permeability (logP ~3.5) .

- Trimethyl substituents on the benzene ring restrict rotational freedom, potentially increasing binding specificity to target proteins (e.g., cyclooxygenase-2) .

- Competitive inhibition assays (e.g., COX-2 IC) paired with MD simulations quantify steric contributions to binding affinity .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

- HPLC-PDA : Detect impurities at 254 nm using a C18 column (acetonitrile/water mobile phase) .

- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

- DSC : Confirm crystalline phase purity by identifying a single melting endotherm .

Q. How to address low yields in large-scale sulfonamide synthesis?

- Optimize reaction kinetics using microreactors for improved heat/mass transfer .

- Replace traditional workup with membrane-based solvent exchange to reduce losses .

- Implement Design of Experiments (DoE) to identify critical factors (e.g., temperature, reagent ratio) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational and experimental spectroscopic data?

Q. Why might biological assay results vary across sulfonamide analogs?

- Structural Basis : Substituent electronic effects (e.g., electron-withdrawing methyl groups) alter hydrogen-bonding capacity with active sites .

- Assay Conditions : Buffer pH (e.g., phosphate vs. Tris) impacts sulfonamide ionization (pKa ~10) and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.